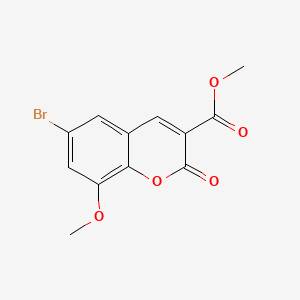
Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a methoxy group at the 8th position, and a methyl ester group at the 3rd position of the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds.
Cyclization: The key step involves the formation of the chromene core through a cyclization reaction. This can be achieved via a Diels-Alder reaction followed by oxidative aromatization.
Methoxylation: The methoxy group is introduced using methanol in the presence of a suitable catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Methoxylation: Methanol with acid or base catalysts.
Esterification: Methanol with acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Substitution: Formation of various substituted chromenes.
Oxidation: Formation of chromene-quinones.
Reduction: Formation of dihydrochromenes.
Hydrolysis: Formation of 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid.
Scientific Research Applications
Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Material Science: Investigated for its potential use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as kinases and proteases by binding to their active sites.
Receptor Binding: It can act as an agonist or antagonist for certain receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-methoxy-2H-chromene-3-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate: Contains an additional chlorine atom, which may alter its chemical and biological properties.
Uniqueness
Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern makes it a valuable compound for studying structure-activity relationships in medicinal chemistry .
Properties
Molecular Formula |
C12H9BrO5 |
|---|---|
Molecular Weight |
313.10 g/mol |
IUPAC Name |
methyl 6-bromo-8-methoxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C12H9BrO5/c1-16-9-5-7(13)3-6-4-8(11(14)17-2)12(15)18-10(6)9/h3-5H,1-2H3 |
InChI Key |
WFGLKBDHBLNIIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




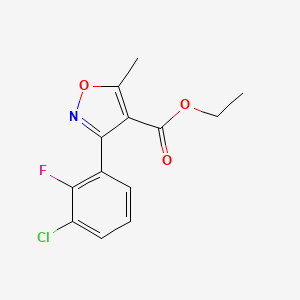
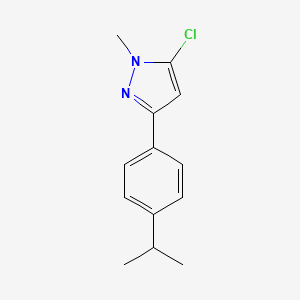
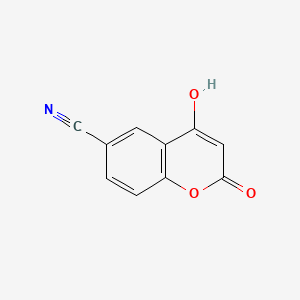
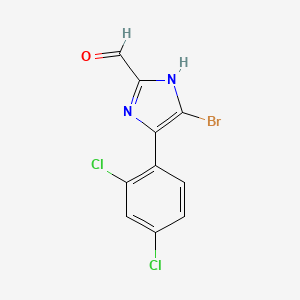
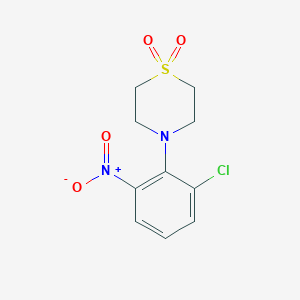


![7-Nitrospiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one](/img/structure/B13703099.png)
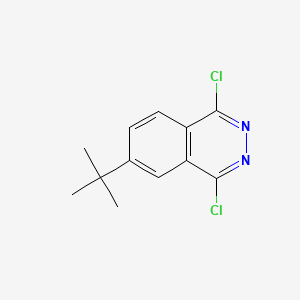

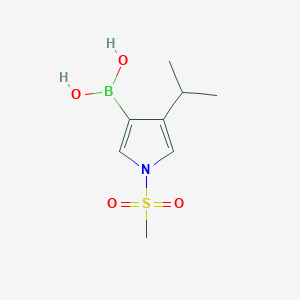
![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine](/img/structure/B13703110.png)
